Sappanol
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the isolation, identification, and study of chemical compounds produced by living organisms. These compounds, known as natural products, often possess diverse and complex structures and can exhibit a wide range of biological activities. Plants, in particular, represent a rich source of such compounds, many of which have found applications as pharmaceuticals, pigments, fragrances, and other valuable substances. Sappanol is one such natural product that has garnered attention in academic research due to its presence in medicinal plants and its interesting chemical structure and biological properties. Its study falls under the purview of natural product chemistry, contributing to the broader understanding of plant secondary metabolites and their potential uses.
Significance as a Homoisoflavonoid Compound Derived from Caesalpinia sappan
This compound is recognized as a homoisoflavonoid, a relatively rare subclass of flavonoids characterized by a 16-carbon skeleton, unlike the typical 15-carbon skeleton of most flavonoids researchgate.net. This structural distinction contributes to the unique chemical and biological profile of homoisoflavonoids. This compound is specifically isolated from the heartwood of Caesalpinia sappan L., a tree native to tropical Asia prota4u.orgwikipedia.orgwikipedia.org. Caesalpinia sappan, also known as sappanwood, has a long history of use in traditional medicine and as a source of natural dye prota4u.orgniscpr.res.in. The presence of this compound, along with other homoisoflavonoids like epithis compound (B168993) and sappanone A, contributes to the plant's noted properties prota4u.orgwikipedia.orgpicturethisai.com. The isolation and characterization of this compound from Caesalpinia sappan highlight its significance as a key bioactive constituent of this traditional medicinal plant thieme-connect.comnih.gov.
Evolution of Research Perspectives and Current Trajectories
Research into this compound has evolved from initial isolation and structural elucidation to investigations into its biological activities and potential applications. Early research focused on identifying the chemical constituents responsible for the traditional uses of Caesalpinia sappan jst.go.jp. The recognition of this compound as a homoisoflavonoid spurred further interest in this specific class of compounds researchgate.net.
Current research trajectories are exploring various aspects of this compound's biological effects, often in the context of oxidative stress and inflammation nih.govnih.govresearchgate.net. Studies have investigated its antioxidant properties, demonstrating its ability to reduce reactive oxygen species (ROS) levels and inhibit lipid peroxidation in in vitro models nih.govnih.gov. For instance, research has shown that this compound can attenuate H₂O₂-induced retinal cell death and inhibit the production of malondialdehyde (MDA), a marker of lipid peroxidation nih.govnih.gov.
The potential of this compound and other Caesalpinia sappan constituents in addressing various health concerns, including neuroinflammatory effects and conditions related to oxidative stress, is an active area of investigation nih.govfrontiersin.orgphcogj.com. The research community continues to explore the mechanisms of action underlying this compound's observed biological activities and its potential as a lead compound for the development of new therapeutic agents niscpr.res.infrontiersin.org.
Research findings related to this compound's antioxidant activity are summarized in the table below:
| Compound | Effect | Model System | Reference |
| This compound | Attenuated H₂O₂-induced retinal death | H₂O₂-induced RGC-5 cells | nih.govnih.gov |
| This compound | Inhibited lipid peroxidation (MDA production) | SNP-induced rat brain homogenates | nih.govnih.gov |
| This compound | Decreased intracellular ROS levels | H₂O₂ and H₂O₂+Fe(II)-insulted cells | nih.govnih.gov |
This table highlights key findings regarding this compound's protective effects against oxidative damage observed in academic research.
Further research is also exploring derivatives of this compound to potentially enhance their properties ontosight.ai. The ongoing studies reflect a growing interest in this compound as a natural product with promising biological activities, driving research towards understanding its full therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031877 | |
| Record name | Sappanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111254-19-4 | |
| Record name | (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111254-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sappanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sappanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CDE6U7UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Structural Elucidation Methodologies of Sappanol
Advanced Chromatographic Techniques for Isolation
Chromatographic methods play a vital role in isolating sappanol from the myriad of compounds present in plant extracts. Techniques such as Centrifugal Partition Chromatography (CPC) and High-Performance Liquid Chromatography (HPLC) are particularly effective.
Centrifugal Partition Chromatography (CPC) Applications
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that has been successfully applied for the one-step isolation of this compound from Caesalpinia sappan. nih.govnih.govresearchgate.net This method relies on the partitioning behavior of compounds between two immiscible liquid phases, one serving as the stationary phase and the other as the mobile phase. nih.gov
The selection of a suitable two-phase solvent system is critical for effective separation using CPC. Researchers have tested various solvent systems and calculated their partition coefficients (K values) to optimize the isolation process. nih.gov For the isolation of this compound and brazilin (B1667509) from the ethyl acetate-soluble material of C. sappan, a solvent system composed of ethyl acetate, acetonitrile (B52724), and water in a 1:1:2 (v/v) ratio has been reported to provide good separation. nih.gov Subjecting the ethyl acetate-soluble extract to CPC using this solvent system allows for the effective separation of peaks, leading to the isolation of homoisoflavonoids like this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC), including preparative HPLC, is another powerful technique used in the isolation of this compound. researchgate.netrsc.orgnih.gov HPLC is widely employed for separating natural products and is suitable for preparative-scale isolation of target compounds with high purity. researchgate.net
Analytical HPLC is often used to analyze fractions obtained from initial separation steps, such as CPC or other chromatographic methods, to check for purity and identify the presence of this compound. rsc.org Preparative HPLC allows for the isolation of larger quantities of purified this compound. Various solvent systems and column types can be employed depending on the specific requirements of the separation. For instance, a preparative HPLC method using a C18 column with a gradient elution of acetonitrile in water has been used to isolate compounds, including this compound, from the ethanolic extract of C. sappan heartwood. rsc.org
The combination of different chromatographic techniques, such as silica-gel column chromatography, high-speed counter-current chromatography (HSCCC), and preparative HPLC, has also been applied to isolate compounds, including this compound derivatives, from C. sappan. researchgate.net This multi-step approach can be particularly useful for separating unstable components or closely related compounds. researchgate.net
Spectroscopic and Spectrometric Approaches for Structural Characterization
Once isolated, the structure of this compound is elucidated using spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, functional groups, and fragmentation patterns of the compound. researchgate.netukzn.ac.zacurrenta.de
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the arrangement of atoms within the molecule. scribd.comnih.govnd.edu
Typical 1D NMR experiments include ¹H NMR and ¹³C NMR. ¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen atoms. scribd.comnd.edu ¹³C NMR provides information about the carbon skeleton of the molecule, including the number and types of carbon atoms. scribd.comnd.edu
An example of NMR data presentation for compounds isolated from Caesalpinia sappan can be seen in research findings that provide ¹H and ¹³C NMR spectroscopic data in tables, including chemical shifts (δ values) and coupling constants. scribd.com
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, complementing the data obtained from NMR spectroscopy. currenta.demdpi.comwiley-vch.de High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecule by providing accurate mass measurements. ukzn.ac.zacurrenta.de
Various ionization techniques can be coupled with mass analyzers in MS. Electrospray ionization (ESI) is a common soft ionization technique used for analyzing polar and relatively large molecules, which can produce protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻. currenta.dewiley-vch.de Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. currenta.demdpi.com The fragmentation pattern provides valuable structural information about the molecule, including the presence of specific functional groups and the connectivity of different parts of the structure. currenta.demdpi.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, researchers can deduce the molecular formula and piece together structural subunits. currenta.de
The combination of LC-MS, where liquid chromatography is coupled online with mass spectrometry, is a routine analytical tool that allows for the separation of components in a mixture before their detection and structural characterization by MS. wiley-vch.de This is particularly useful for analyzing complex plant extracts containing this compound.
Data tables presenting mass spectrometry data, such as molecular ions and key fragment ions with their corresponding m/z values and proposed elemental compositions, are typically included in research reports to support the structural elucidation of this compound.
Biosynthetic Pathways and Chemical Synthesis of Sappanol and Analogues
Proposed Biosynthetic Origins of Homoisoflavonoids
Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C3 skeleton, resulting in a C6-C4-C6 structure. researchgate.net Their biosynthesis is believed to diverge from the general flavonoid pathway, originating from specific chalcone (B49325) precursors.
Chalcones are central intermediates in the biosynthesis of all flavonoids and are considered their bioprecursors. nih.govresearchgate.netnih.gov The biosynthesis of chalcones begins with L-phenylalanine, which is converted into p-coumaroyl-CoA through the phenylpropanoid pathway. nih.govnih.gov This molecule then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to form the characteristic 1,3-diaryl-2-propen-1-one structure of chalcones. researchgate.netscienceopen.com
While most flavonoids are derived from 2'-hydroxychalcones, the biosynthesis of homoisoflavonoids is proposed to involve the participation of a 2'-methoxychalcone. researchgate.net This methoxy (B1213986) group is thought to be crucial in the formation of the distinctive C6-C4-C6 skeleton that defines homoisoflavonoids like sappanol. researchgate.net Phenylalanine serves as the primary precursor for the biosynthesis of chalcones. nih.gov It is first deaminated to form cinnamic acid, which is then hydroxylated to produce p-coumaric acid. nih.gov This is subsequently converted to p-coumaroyl CoA, a key building block for the chalcone scaffold. nih.gov
The general flavonoid biosynthetic pathway is well-characterized and relies on a series of specific enzymes. Key proteins involved in the initial stages include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which together produce the p-coumaroyl-CoA precursor. nih.govresearchgate.net The pivotal enzyme, chalcone synthase (CHS), then catalyzes the formation of the initial chalcone structure. researchgate.nettuscany-diet.net
Following chalcone formation, the pathway to isoflavonoids (which are structurally related to homoisoflavonoids) involves isoflavone (B191592) synthase (IFS), which catalyzes the migration of the B-ring to an adjacent carbon, and 2-hydroxyisoflavanone (B8725905) dehydratase (HID/IFD) for subsequent dehydration. nih.gov Although the precise enzymatic steps leading to homoisoflavonoids are not fully elucidated, it is understood that they diverge from this main pathway, likely involving unique enzymes that act on 2'-methoxychalcone intermediates to incorporate the extra carbon atom. researchgate.net
Table 1: Key Enzymes in the Early Stages of Flavonoid Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of Phenylalanine to form cinnamic acid. nih.gov |
| Cinnamate 4-hydroxylase | C4H | Mediates the hydroxylation of cinnamic acid to form p-coumaric acid. nih.gov |
| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. researchgate.netnih.gov |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold. tuscany-diet.net |
| Isoflavone synthase | IFS | Catalyzes B-ring migration to form 2-hydroxyisoflavanones in the isoflavonoid (B1168493) pathway. nih.gov |
Chemical Synthesis Strategies for this compound and its Derivatives
Due to the low concentration of homoisoflavonoids in plants, chemical synthesis provides a viable alternative for producing these compounds for research and development. researchgate.netresearchgate.net Strategies include total synthesis to build the molecule from simple precursors and semi-synthetic modifications of the natural product.
The chemical synthesis of homoisoflavonoids has been approached through various methods. researchgate.net One common strategy involves the use of chalcone intermediates, which can be cyclized to form the core homoisoflavonoid structure. researchgate.net Another approach utilizes 4-chromanone (B43037) as a starting material, which is then elaborated to introduce the necessary substituents and build the final molecular architecture. researchgate.net
Multi-step synthesis routes have been developed to produce specific derivatives, such as 5,7-dihydroxy-6-methoxy homoisoflavonoids. researchgate.net The choice of catalyst can significantly impact the reaction yield; for instance, the use of piperidine (B6355638) as a catalyst in certain synthesis schemes has been shown to increase the yield to as high as 87%. researchgate.net These synthetic strategies allow for the controlled production of homoisoflavonoids and provide a platform for creating structural analogs that may not be found in nature.
Semi-synthesis involves the chemical modification of a natural product that has been isolated from its source. researchgate.netnih.gov This approach leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications to alter its properties. nih.gov For this compound, semi-synthetic strategies could involve reactions targeting its hydroxyl groups to create ethers or esters, potentially modifying its biological activity.
Analog design is a rational approach to creating new molecules based on a lead compound like this compound. drugdesign.org The goal is to develop derivatives with improved potency or different pharmacological profiles. nih.gov Naturally occurring analogs of this compound, such as brazilin (B1667509), epithis compound (B168993), and various protosappanins, have been isolated from Caesalpinia sappan. researchgate.netrsc.orgresearchgate.net These compounds, which differ in their oxidation state or stereochemistry, provide a blueprint for designing new synthetic analogs. By studying the structure-activity relationships of these natural variants, medicinal chemists can design novel this compound derivatives for specific therapeutic applications. researchgate.net
Molecular and Cellular Pharmacology of Sappanol: in Vitro and Preclinical in Vivo Investigations
Anti-inflammatory Efficacy and Mechanisms
Studies have demonstrated sappanol's anti-inflammatory effects by modulating the secretion of pro-inflammatory and anti-inflammatory cytokines and regulating inflammatory enzymes and mediators.
Modulation of Pro-inflammatory Cytokine Secretion (e.g., Interleukin-6, Tumor Necrosis Factor-alpha) in Macrophages and Chondrocytes
This compound has been shown to significantly inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduced the secretion of both IL-6 and TNF-α at the highest concentration tested (100 μg/ml) rsc.orgnih.govresearchgate.net. Similarly, in IL-1β-stimulated SW1353 chondrocytes, this compound also reduced the mRNA expression and secretion of IL-6 and TNF-α rsc.orgnih.govresearchgate.net. These findings indicate that this compound can suppress the production of key mediators involved in inflammatory responses in different cell types relevant to inflammatory conditions like arthritis rsc.orgnih.govresearchgate.net.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Vitro
| Cell Type | Stimulus | Cytokine | This compound Effect | Reference |
| RAW 264.7 macrophages | LPS | IL-6 | Significant inhibition of secretion | rsc.orgnih.govresearchgate.net |
| RAW 264.7 macrophages | LPS | TNF-α | Significant inhibition of secretion | rsc.orgnih.govresearchgate.net |
| SW1353 chondrocytes | IL-1β | IL-6 | Reduced mRNA expression and secretion | rsc.orgnih.govresearchgate.net |
| SW1353 chondrocytes | IL-1β | TNF-α | Reduced mRNA expression and secretion | rsc.orgnih.govresearchgate.net |
Enhancement of Anti-inflammatory Mediator Secretion (e.g., Interleukin-10)
In addition to suppressing pro-inflammatory cytokines, this compound has also been observed to enhance the secretion of anti-inflammatory mediators. Specifically, in LPS-stimulated RAW 264.7 macrophages, this compound increased the secretion of the anti-inflammatory cytokine IL-10 rsc.orgnih.govresearchgate.netnih.govucv.ve. This suggests that this compound may help resolve inflammation not only by reducing inflammatory signals but also by promoting the production of counter-regulatory cytokines rsc.orgnih.govresearchgate.netnih.govucv.ve.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion in Vitro
| Cell Type | Stimulus | Cytokine | This compound Effect | Reference |
| RAW 264.7 macrophages | LPS | IL-10 | Increased secretion | rsc.orgnih.govresearchgate.netnih.govucv.ve |
Regulation of Inflammatory Enzymes and Mediators (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2, Nitric Oxide)
Research indicates that this compound can influence the activity and expression of key inflammatory enzymes and mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nitric oxide (NO). While some studies primarily highlight the effects of other C. sappan compounds like brazilin (B1667509) on these targets rsc.orgnih.govuns.ac.id, the ethanolic extract of C. sappan, which contains this compound, has been shown to significantly suppress NO production and inhibit the expression of iNOS and COX-2 in LPS/IFNγ-co-stimulated RAW 264.7 cells rsc.orgnih.govuns.ac.idresearchgate.net. Although direct data specifically on this compound's isolated effect on iNOS, COX-2, and NO production is less extensively detailed in the provided snippets compared to its impact on cytokines, the activity of the extract suggests a potential contribution of this compound to these effects.
Antioxidant Activity and Cellular Protective Mechanisms
This compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress.
Attenuation of Reactive Oxygen Species (ROS) Generation
This compound has demonstrated the ability to attenuate the generation of reactive oxygen species (ROS). In H₂O₂-induced RGC-5 cells, pre-treatment with this compound significantly blunted the upregulation of intracellular ROS levels in a concentration-dependent manner researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov. This suggests that this compound can help protect cells from oxidative damage by reducing the accumulation of harmful free radicals researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov.
Table 3: Effect of this compound on ROS Generation in Vitro
| Cell Type | Stimulus | Effect on ROS Generation | Reference |
| RGC-5 cells | H₂O₂ | Attenuated upregulation | researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov |
Inhibition of Lipid Peroxidation
This compound has also been shown to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes. In sodium nitropruside (SNP)-induced lipid peroxidation in rat brain homogenates, this compound inhibited the production of malondialdehyde (MDA), a marker of lipid peroxidation, in a concentration-dependent manner with an IC₅₀ value of 8.59 μM researchgate.netnih.govresearchgate.netnih.gov. This indicates this compound's capacity to protect cellular membranes from oxidative damage researchgate.netnih.govresearchgate.netnih.gov.
Table 4: Effect of this compound on Lipid Peroxidation in Vitro
| Model | Stimulus | Effect on Lipid Peroxidation | IC₅₀ Value | Reference |
| Rat brain homogenates | SNP | Inhibited MDA production | 8.59 μM | researchgate.netnih.govresearchgate.netnih.gov |
Protection against Oxidative Stress-Induced Cellular Damage (e.g., Retinal Ganglion Cells, A2E Photooxidation)
Studies have indicated that this compound offers protection against oxidative stress-induced damage in retinal cells. In hydrogen peroxide (H₂O₂)-induced RGC-5 cells, this compound demonstrated protective effects against oxidative stress frontiersin.orgresearchgate.netnih.gov. It significantly attenuated H₂O₂-induced retinal cell death in a concentration-dependent manner nih.gov.
Furthermore, this compound has been shown to inhibit lipid peroxidation in a concentration-dependent manner nih.gov. Both this compound and brazilin, another compound from C. sappan, effectively reduced A2E photooxidation and lipid peroxidation, leading to improved cell viability and decreased apoptosis and reactive oxygen species (ROS) generation in H₂O₂-induced RGC-5 cells frontiersin.orgresearchgate.netnih.govresearchgate.net. A2E photooxidation is a process implicated in retinal cell damage, particularly in conditions like age-related macular degeneration nih.gov. This compound and brazilin inhibited A2E photooxidation in a dose-dependent manner, with levels of A2E in irradiated samples being significantly higher in the presence of these compounds compared to their absence nih.gov.
The following table summarizes the effects of this compound on oxidative stress parameters:
| Oxidative Stress Parameter | Effect of this compound (in vitro, H₂O₂-induced RGC-5 cells) | Reference |
| Retinal Cell Death (H₂O₂-induced) | Significantly attenuated (concentration-dependent) | nih.gov |
| A2E Photooxidation | Inhibited (dose-dependent) | researchgate.netnih.gov |
| Lipid Peroxidation | Inhibited (concentration-dependent) | nih.gov |
| Intracellular ROS Up-regulation | Significantly blunted (along with brazilin) | nih.gov |
| Cell Viability (H₂O₂-induced) | Improved (along with brazilin) | frontiersin.org |
| Apoptosis (H₂O₂-induced) | Decreased (along with brazilin) | frontiersin.org |
These findings suggest that this compound possesses potential antioxidant properties that could be beneficial in treating oxidative stress-induced retinal diseases nih.gov.
Neuroprotective and Anti-neuroinflammatory Effects
Research into the neuroprotective and anti-neuroinflammatory effects of Caesalpinia sappan and its constituents, including this compound, is ongoing.
Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Microglial Cell Models
Microglial activation is a key component of neuroinflammation and is associated with the production of pro-inflammatory molecules, including nitric oxide (NO) nih.govbiomolther.org. Lipopolysaccharide (LPS) is commonly used to induce microglial activation in in vitro models biomolther.orgmdpi.com.
While some search results highlight the anti-inflammatory properties of C. sappan extracts and other compounds like sappanone A and brazilin in inhibiting LPS-induced NO production in microglial cell models such as RAW264.7 cells, direct specific data on this compound's effect on LPS-induced nitric oxide production in microglial cell models within the provided search results is limited frontiersin.orgrsc.orgresearchgate.net. However, the broader context of C. sappan research suggests potential in this area, as anti-inflammatory effects, including the suppression of NO production, are attributed to various compounds found in the plant researchgate.netfrontiersin.orgrsc.orgnih.gov.
Other Investigated Biological Activities (Preclinical Models)
Beyond its antioxidant and potential neuroinflammatory effects, this compound has been investigated for other biological activities, often as part of broader research on Caesalpinia sappan.
Antiproliferative Effects in Preclinical Cancer Cell Lines (as part of broader Caesalpinia sappan research)
Caesalpinia sappan extracts and some of its isolated compounds have demonstrated antiproliferative effects in various preclinical cancer cell lines mdpi.comnih.govniscpr.res.in. While brazilin is frequently highlighted for its cytotoxic effects against several tumor cell lines, including breast, bladder, colon, liver, and lung cancer cells, this compound has also shown antiproliferative activity in specific cancer cell lines frontiersin.orgnih.govnih.govacs.org. One study indicated that this compound inhibited the migration and proliferation of clear cell renal cell carcinoma (CCRCC) cells acs.org.
The antiproliferative effects of C. sappan compounds are suggested to involve mechanisms such as the induction of apoptosis and inhibition of cell cycle progression mdpi.comnih.govnih.gov.
Antimicrobial Modulatory Effects (e.g., Antibacterial, Antiviral, as part of broader Caesalpinia sappan research)
Caesalpinia sappan has a history of traditional use for treating infections, and modern research supports its antimicrobial properties researchgate.netniscpr.res.inmdpi.com. Extracts and compounds from C. sappan have shown activity against various bacteria and viruses frontiersin.orgnih.govmdpi.comuns.ac.idresearchgate.net.
Interactions with Anti-diabetic Metabolic Pathways (as part of broader Caesalpinia sappan research)
Caesalpinia sappan has been traditionally used for conditions related to diabetes, and some research has explored its effects on anti-diabetic metabolic pathways in preclinical models niscpr.res.innih.govmdpi.comresearchgate.net. Studies have indicated that C. sappan extracts can influence glucose metabolism and may have hypoglycemic effects uns.ac.idmdpi.comrjpponline.org.
Brazilin has been reported to exhibit hypoglycemic properties and increase glucose metabolism in diabetic rats mdpi.comrjpponline.org. It was also found to increase basal glucose transport in fibroblasts and adipocytes rjpponline.org. Some research suggests that compounds from C. sappan, including brazilin and potentially this compound, may interact with metabolic pathways relevant to type 2 diabetes mellitus nih.govmdpi.com. However, detailed findings specifically on this compound's interactions with anti-diabetic metabolic pathways in preclinical models are not prominently featured in the provided search results, although it is mentioned as one of the important compounds in the context of C. sappan's anti-diabetic activity in some studies mdpi.com.
Structure Activity Relationship Sar Studies of Sappanol and Its Homoisoflavonoid Analogues
Identification of Key Structural Features for Specific Bioactivities
The biological activities of sappanol and other homoisoflavonoids are intrinsically linked to their chemical structures, particularly the arrangement and presence of hydroxyl groups and the core homoisoflavonoid skeleton frontiersin.orgresearchgate.net. This compound is characterized as a 3,4-dihydroxyhomoisoflavan wikipedia.org. Studies investigating the anti-inflammatory properties of compounds from C. sappan have shown that this compound, along with other related compounds like epithis compound (B168993), protosappanin C, brazilin (B1667509), and (iso-)protosappanin B, can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α researchgate.netrsc.org. This compound has also been shown to enhance the secretion of the anti-inflammatory cytokine IL-10 researchgate.netrsc.org.
Research into the antioxidant effects of this compound and brazilin indicates that these compounds can protect against oxidative stress frontiersin.orgresearchgate.net. Specifically, this compound has been shown to attenuate H₂O₂-induced retinal cell death and inhibit lipid peroxidation in a concentration-dependent manner researchgate.net. The presence and position of hydroxyl groups on the homoisoflavonoid scaffold are generally considered crucial for their antioxidant activity, as these groups can scavenge free radicals pakbs.org.
Furthermore, this compound has demonstrated inhibitory effects on cell migration and proliferation in clear cell renal cell carcinoma (CCRCC) cells, suggesting potential anti-cancer properties acs.org. The specific structural features contributing to this activity are an area of ongoing investigation, but the homoisoflavonoid framework is recognized as a scaffold with potential anti-tumor properties nih.gov.
Comparative Analysis of Biological Potency and Selectivity among Related Homoisoflavonoids (e.g., Brazilin, Epithis compound)
Comparing the biological activities of this compound with those of closely related homoisoflavonoids like brazilin and epithis compound provides insights into the impact of subtle structural variations on potency and selectivity. Brazilin, a major component of C. sappan, is structurally similar to this compound but possesses a different arrangement of rings and hydroxyl groups, being a tetracyclic compound frontiersin.orgnih.gov. Epithis compound is a stereoisomer of this compound, differing in the configuration at the C-4 position nih.gov.
In anti-inflammatory studies, brazilin has often shown stronger activity compared to this compound and epithis compound. For instance, brazilin exhibited the highest anti-inflammatory effect among several tested compounds from C. sappan, significantly inhibiting IL-6 and TNF-α secretion at lower concentrations than this compound researchgate.netrsc.org. The IC₅₀ values for brazilin against IL-6 and TNF-α were reported as 18 μM and 29 μM, respectively, while this compound showed significant reduction only at a higher concentration (100 μg/ml) rsc.org. Epithis compound also showed anti-inflammatory activity, inhibiting IL-6 and TNF-α secretion, but typically at higher concentrations (50 μg/ml) compared to brazilin rsc.org.
| Compound | IL-6 Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | Anti-inflammatory Activity |
|---|---|---|---|
| Brazilin | 18 μM | 29 μM | Strongest |
| This compound | >100 μg/ml | >100 μg/ml | Moderate |
| Epithis compound | ~50 μg/ml | ~50 μg/ml | Moderate |
Note: IC₅₀ values for this compound and epithis compound are approximate based on reported effective concentrations.
In terms of antioxidant activity, both this compound and brazilin have demonstrated protective effects against oxidative stress-induced retinal cell death and attenuated A2E photooxidation researchgate.net. However, brazilin showed better inhibition of A2E photooxidation compared to this compound researchgate.net.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics)
Computational approaches, such as molecular docking and molecular dynamics simulations, play a significant role in elucidating the SAR of this compound and its analogues by providing insights into their interactions with biological targets at the molecular level acs.orgnih.gov.
Molecular docking is used to predict the preferred binding orientation and affinity of a ligand (like this compound) to a protein target nih.gov. This can help identify potential protein targets and understand how structural modifications to the ligand might affect its binding strength nih.gov. For instance, molecular docking studies have been employed to investigate the interaction of brazilin with proteins like the SARS-CoV-2 spike protein, suggesting potential antiviral applications mdpi.com. While direct molecular docking data specifically for this compound targeting a wide range of proteins was not extensively detailed in the search results, the principle applies to understanding this compound's interactions with its known targets, such as MMP9 acs.org. Studies have used molecular docking to predict the binding of this compound to MMP9, suggesting favorable interactions acs.org.
Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the ligand-protein complex over time nih.govnih.gov. This provides information about the stability of the complex and can reveal conformational changes that are important for activity nih.gov. MD simulations can help validate docking results and offer a more realistic picture of the binding process uinjkt.ac.id. For example, MD simulations have been used in conjunction with molecular docking to study the stability of brazilin's binding to the SARS-CoV-2 spike protein mdpi.com. These computational methods, when combined with experimental data, can help refine SAR models and guide the design of new homoisoflavonoid derivatives with improved potency and selectivity. Computational analyses have also been used to predict pharmacokinetic properties and drug-likeness of homoisoflavonoids, complementing SAR studies researchgate.netresearchgate.net.
| Computational Method | Application in SAR Elucidation | Insights Provided |
| Molecular Docking | Predicting binding poses and affinities of ligands to targets. | Identification of potential targets, understanding key binding interactions. |
| Molecular Dynamics | Simulating the dynamic behavior and stability of complexes. | Assessing binding stability, revealing conformational changes upon binding. |
| Other In Silico | Predicting ADMET properties, analyzing molecular descriptors. | Understanding pharmacokinetic profiles, identifying structural features for activity. |
Computational studies on this compound and its derivatives contribute to a deeper understanding of how their specific structural features influence their interactions with biological macromolecules, thereby aiding in the rational design of more effective compounds.
Preclinical Pharmacokinetic and Metabolic Studies of Sappanol
Absorption, Distribution, and Elimination Characteristics in Animal Models
Studies investigating the absorption, distribution, and elimination (ADE) characteristics of a compound in animal models typically involve administering the compound via different routes and measuring its concentration in biological matrices such as plasma, blood, urine, feces, and tissues over time. These studies aim to determine parameters like bioavailability, time to maximum concentration (Tmax), maximum concentration (Cmax), area under the concentration-time curve (AUC), half-life (t½), volume of distribution, and clearance europa.eunih.govrroij.commerckvetmanual.com. The route and extent of absorption are crucial, with plasma or blood concentration-time curves following extravascular administration being key for determining the absorption rate europa.eu. Urinary data can help quantify the extent of absorption if urine is a primary elimination route europa.eu.
Information specifically on Sappanol's absorption, distribution, and elimination in animal models is not extensively detailed in the provided search results. However, computational analysis has suggested that this compound may have a nearly undefined blood-brain barrier level and lower aqueous solubility acs.org.
For related compounds found in Caesalpinia sappan, such as Brazilin (B1667509), studies in rats have indicated almost complete and fast oral absorption and distribution frontiersin.orgresearchgate.net. When administered as part of a C. sappan extract, Protosappanin B showed a half-life (t½) and time to reach maximum concentration (Tmax) in rats similar to those of Brazilin frontiersin.org. While these findings pertain to related compounds, they offer some indication of the potential pharmacokinetic behavior of constituents from Caesalpinia sappan.
Elimination pathways, including renal and hepatic excretion, are quantified to understand how the total substance (active compound and metabolites) is cleared from the body europa.eumerckvetmanual.com. The rate of elimination, often expressed as half-life, indicates the time required for half of the compound to disappear merckvetmanual.com.
In Vivo Metabolic Fate and Metabolite Identification in Preclinical Species
In vivo metabolic fate studies aim to identify how a compound is transformed within a living organism and to characterize the resulting metabolites. These studies are integral to assessing a drug candidate's safety and efficacy nuvisan.comevotec.com. Metabolite identification is typically conducted using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), often with the aid of radiolabeled compounds to track the parent drug and its metabolites nuvisan.comevotec.comscispace.comnih.gov. Comparing metabolic profiles across different preclinical species and humans is important for selecting appropriate animal models for toxicological evaluations nuvisan.comevotec.com.
Specific details regarding the in vivo metabolic fate and identified metabolites of this compound in preclinical species are not provided in the search results. However, Protosappanin A, which is also known as this compound B, is a related compound found in Caesalpinia sappan nih.gov, suggesting a potential metabolic relationship or shared origin with this compound. General approaches to metabolite identification involve incubating compounds with liver microsomes or hepatocyte suspensions from various species to identify and quantify hepatic metabolites nuvisan.comscispace.com. High-resolution mass spectrometry (HR-MS) can facilitate semi-quantification of metabolites without the need for radiolabeled compounds in some cases evotec.com.
Preclinical Imaging Modalities for Biodistribution Assessment
Preclinical imaging modalities play a significant role in assessing the biodistribution of compounds in animal models in a non-invasive or minimally invasive manner uclahealth.orgcriver.com. These techniques provide spatial and temporal information about the compound's distribution in various organs and tissues. Common imaging modalities used for preclinical biodistribution studies include Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and optical imaging (fluorescence and bioluminescence) uclahealth.orgcriver.commdpi.comcnr.itnih.gov.
PET and SPECT, often used with radiolabeled compounds, allow for the visualization and quantification of the distribution of the radiotracer within the body uclahealth.orgcriver.comnih.gov. CT and MRI provide anatomical context that can be co-registered with functional imaging data from PET or SPECT uclahealth.orgcriver.com. Optical imaging offers high sensitivity in small animals but is limited by tissue penetration depth nih.gov. Quantitative whole-body autoradiography (QWBA) is another technique used to determine the distribution of radiolabeled compounds in tissue slices criver.comcnr.it.
Analytical Methodologies for Sappanol in Biological Matrices Preclinical Focus
Extraction and Sample Preparation Techniques for Biological Samples (e.g., Plasma, Tissue Homogenates)
Effective extraction and sample preparation are fundamental steps in the bioanalysis of sappanol from biological matrices such as plasma and tissue homogenates. These procedures aim to isolate the analyte from interfering endogenous compounds and concentrate it for subsequent analysis. Various approaches are employed, with the choice often depending on the matrix type, the physicochemical properties of this compound, and the sensitivity requirements of the detection method.
Protein precipitation is a common initial step for plasma samples, effectively removing proteins that can interfere with downstream analysis. This is often achieved by adding organic solvents like acetonitrile (B52724), which causes proteins to denature and precipitate, leaving the analyte in the supernatant. mdpi.comnih.gov For instance, acetonitrile has been used for protein precipitation of carbonic anhydrase inhibitors in human plasma prior to LC-MS/MS analysis. mdpi.com
For tissue samples, homogenization is necessary to create a uniform sample from which the analyte can be extracted. lipidmaps.orgnih.gov Homogenization methods can include sonication or bead-based homogenization. lipidmaps.org Following homogenization, extraction of metabolites from tissue samples often involves the addition of organic solvents such as methanol (B129727) and chloroform, followed by sonication and centrifugation to separate the solvent phase containing the analytes. nih.gov The choice of solvent composition and sample concentration during homogenization can significantly influence the recovery of analytes, particularly for different classes of compounds. nih.gov It is important to evaluate these factors to ensure efficient recovery. nih.gov Removing precipitates by centrifugation prior to lipid extraction, for example, should be avoided due to potential loss of lipids. nih.gov
Solid-phase extraction (SPE) is another widely used technique for sample clean-up and analyte enrichment in bioanalysis. nih.govnih.govchromatographyonline.com SPE utilizes a solid stationary phase to selectively retain the analyte while allowing matrix components to pass through, or vice versa. Different SPE sorbents, including chemically modified silica (B1680970) and polymeric phases, are available, offering various retention mechanisms. chromatographyonline.com SPE can be used after protein precipitation or as a standalone extraction method. A novel SPE approach has been demonstrated for lipidomic analysis of human plasma, highlighting the importance of complete homogenate transfer after protein precipitation for maximizing recovery. nih.gov Hybrid SPE-PPT technology has also been used for preparing homogenized brain samples, where protein precipitation is followed by the SPE cartridge acting as a filter to remove endogenous substances. mdpi.com
Liquid-liquid extraction (LLE) and supported liquid extraction (SLE) are also employed for extracting analytes from biological samples based on their differential solubility in immiscible solvents. chromatographyonline.com These methods can be effective but may be labor-intensive and time-consuming, with potential variability in reproducibility and selectivity compared to other techniques. nih.gov
The selection of an appropriate extraction and sample preparation method is crucial for achieving accurate and reproducible results in this compound bioanalysis. Factors such as the biological matrix, the concentration of this compound, potential metabolites, and the intended detection method must be considered during method development and optimization.
Quantitative Detection Methods
Quantitative detection methods are employed to measure the concentration of this compound in the prepared biological samples. The high sensitivity and selectivity required for bioanalysis often necessitate the use of hyphenated techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the quantitative analysis of small molecules and metabolites in biological matrices during preclinical and clinical studies. mdpi.comactascientific.comrfppl.co.in It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. HPLC separates the components of the sample based on their physicochemical properties, and the eluting compounds are then introduced into a mass spectrometer. rfppl.co.in Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting the parent ion of the analyte and monitoring specific product ions, significantly reducing interference from matrix components. actascientific.com
The development and validation of HPLC-MS/MS methods for bioanalysis are essential to ensure their reliability and reproducibility. mdpi.comrfppl.co.in Validation parameters typically include linearity, accuracy, precision, carry-over, selectivity, lower limit of quantification (LLOQ), range, recovery, and stability, in accordance with regulatory guidelines. mdpi.comnih.govrfppl.co.in
HPLC-MS/MS is particularly well-suited for the analysis of complex biological matrices due to its high sensitivity and specificity. rfppl.co.in It can be used for both single-analyte and multi-analyte methods. pharmaron.com The technique allows for the quantitative analysis of compounds with a wide range of structures and polarities. pharmaron.com While HPLC coupled with UV or fluorescence detectors can be cost-effective, LC-MS/MS generally offers lower detection limits, better structural information, minimal sample requirements, and wider coverage of analytes. rfppl.co.in
For protein biotherapeutics, LC-MS/MS methods often involve the indirect quantification of the protein by measuring surrogate peptides produced by enzymatic digestion. nih.gov While this compound is a small molecule, the principles of method development and validation for complex matrices using LC-MS/MS are broadly applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) (if applicable for volatile derivatives/metabolites)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for the separation and detection of volatile and semi-volatile compounds. In bioanalysis, GC-MS can be applied to the analysis of analytes or their metabolites that are sufficiently volatile or can be converted into volatile derivatives through derivatization. nih.gov
GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
GC-MS has been widely employed in metabolomics studies due to its high quality and reproducibility of data, wide dynamic range, availability of mass spectral libraries, and the ability to detect hydrophilic metabolites after derivatization. nih.gov Derivatization techniques, such as oximation and silylation, are often used to increase the volatility of polar metabolites, making them amenable to GC analysis. nih.gov
While the provided search results discuss GC-MS analysis of compounds in Caesalpinia sappan extracts researchgate.net, and GC-MS metabolomic analysis in tissue nih.gov, there is no direct information specifically detailing the application of GC-MS for the analysis of this compound or its volatile metabolites in biological matrices in a preclinical context. If this compound or its relevant metabolites are found to be volatile or can be suitably derivatized, GC-MS could potentially be a viable quantitative detection method, particularly for specific research questions focusing on such compounds. However, given this compound's structure, it is less likely to be directly amenable to GC-MS without derivatization compared to more volatile compounds.
Spectrophotometric and Electrochemical Detection in Bioanalysis
Spectrophotometric and electrochemical detection methods can also be employed in bioanalysis, sometimes coupled with separation techniques like HPLC.
Spectrophotometric detection measures the absorbance or fluorescence of an analyte at specific wavelengths. This method is suitable for compounds that have chromophores or fluorophores. While some compounds from Caesalpinia sappan are colored (e.g., brazilin), the direct application of spectrophotometry for the quantitative analysis of this compound in complex biological matrices might be limited by sensitivity and selectivity issues due to potential interference from endogenous compounds with similar spectral properties. However, if coupled with a separation technique like HPLC, spectrophotometric detection can be more selective. HPLC coupled with UV or PDA (photodiode array) detectors can analyze many compounds and can be a cost-effective bioanalytical method, although it may have lower sensitivity and selectivity for some potent compounds compared to LC-MS/MS. rfppl.co.in
Electrochemical detection measures the electrical current generated by the oxidation or reduction of an analyte at an electrode surface. dtu.dkpageplace.defrontiersin.orgnih.gov This technique is highly sensitive for electroactive compounds. pageplace.de Many neurotransmitters and other biomolecules are electroactive and can be detected using electrochemical methods. dtu.dkpageplace.de Electrochemical detection can be used in various formats, including flow systems coupled with chromatography. nih.gov Challenges in using electrochemical detection in complex biological matrices include potential interference from electroactive endogenous substances, which may necessitate sample purification steps. mdpi.com The eluent used with electrochemical detection should be electrically conductive, often achieved by adding an auxiliary electrolyte or using a buffer solution. mdpi.com
While electrochemical sensors and biosensors are being explored for various applications in medical and pharmaceutical bioanalysis frontiersin.orgamazon.com, and electrochemical detection has been used in conjunction with LC for the analysis of certain drugs mdpi.com, there is no specific information in the provided search results detailing the application of spectrophotometric or electrochemical detection specifically for the quantitative analysis of this compound in biological matrices in a preclinical context. The applicability of these methods for this compound would depend on its electrochemical properties or its ability to be converted into a detectable derivative, as well as the complexity of the biological matrix.
| Analytical Method | Key Features | Applicability for this compound Bioanalysis (Based on Search Results) |
| HPLC-MS/MS | High sensitivity and selectivity, suitable for complex matrices, quantitative. | Widely used for small molecule bioanalysis in preclinical studies; likely applicable for this compound given its widespread use. mdpi.comactascientific.comrfppl.co.in |
| GC-MS | Suitable for volatile/semi-volatile compounds, requires derivatization for polar analytes. | No direct evidence found for this compound bioanalysis in biological matrices; potential if this compound or metabolites are volatile or derivatizable. nih.govresearchgate.net |
| Spectrophotometric Detection | Measures absorbance or fluorescence, can be coupled with HPLC. | Potential when coupled with separation; direct use in complex matrices may be limited by selectivity. rfppl.co.in |
| Electrochemical Detection | Measures electrical current from redox reactions, highly sensitive for electroactive compounds. | No specific evidence found for this compound bioanalysis in biological matrices; applicability depends on this compound's electrochemical properties. mdpi.comdtu.dkpageplace.defrontiersin.orgnih.gov |
Ecological and Phytochemical Context: Role of Sappanol in Plant Defense
Biosynthesis and Accumulation in Caesalpinia sappan within its Natural Habitat
Sappanol is a homoisoflavonoid, a class of phenolic compounds that are characteristic secondary metabolites of the genus Caesalpinia. nih.govresearchgate.net In its natural habitat in Southeast Asia, the biosynthesis and accumulation of this compound occur predominantly in the heartwood of the Caesalpinia sappan tree. researchgate.netphcogj.comrsc.orgnih.gov The heartwood, known as Sappan Lignum in traditional medicine, is the primary source from which this compound and related bioactive compounds are isolated for phytochemical studies. phcogj.comrsc.org
While the precise biosynthetic pathway of this compound is a complex process, it follows the general route for flavonoid and isoflavonoid (B1168493) synthesis, beginning with the shikimate and acetate-malonate pathways. Homoisoflavonoids are distinguished by an additional carbon atom in their skeleton structure compared to traditional isoflavonoids. nih.gov The accumulation of these phenolic compounds in the heartwood suggests a specialized metabolic function, contributing to the wood's characteristic red color and its biological properties. nih.govmdpi.com Research has identified this compound alongside other structurally similar homoisoflavonoids like brazilin (B1667509), epithis compound (B168993), and various protosappanins within the heartwood, indicating a shared or closely related biosynthetic origin. rsc.orgnih.govresearchgate.net The concentration of these metabolites within the central, non-living core of the stem points to a long-term defensive strategy, protecting the structural integrity of the tree. researchgate.net
Contribution to Plant Defense Mechanisms Against Biotic Stressors (e.g., Herbivores, Pathogens)
Plants have developed a diverse array of chemical defenses to protect against biotic stressors, and secondary metabolites like this compound play a crucial role in these interactions. nih.govnih.gov The presence of this compound in C. sappan contributes to its defense through several mechanisms, primarily leveraging its antimicrobial and potential deterrent properties.
Defense Against Pathogens: this compound's contribution to pathogen defense is suggested by the antimicrobial activities observed in phytochemical studies. Phenolic compounds are widely recognized as key components of plant defense against pathogens. nih.govresearchgate.net Research on C. sappan extracts, rich in this compound and related compounds, has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This inherent antibacterial property would serve the plant by inhibiting the growth of pathogenic bacteria attempting to invade its tissues, particularly the structurally vital heartwood. Furthermore, this compound exhibits antioxidant activity, which can help mitigate the oxidative stress that often occurs in plant cells in response to pathogen invasion. nih.govresearchgate.net
Defense Against Herbivores: Secondary metabolites are a primary plant strategy for deterring herbivores. nih.govnih.gov Compounds like flavonoids and other phenolics can act as feeding deterrents or toxins to insects and other herbivores. nih.gov While direct studies on this compound's specific effect on herbivores are limited, its nature as a phenolic compound suggests a role in reducing the palatability of the plant tissue. nih.gov The accumulation of these compounds in the heartwood provides a defense against wood-boring insects and termites, protecting the tree's core from infestation. This form of chemical defense is constitutive, meaning it is always present to provide continuous protection. nih.gov
Ecological Significance as a Plant Secondary Metabolite
As a secondary metabolite, this compound is not involved in the primary processes of plant growth and development but is vital for the plant's survival and its interaction with the surrounding ecosystem. nih.govmdpi.com The ecological significance of this compound is rooted in its role as a defensive chemical agent.
The synthesis and storage of this compound in the heartwood of C. sappan is an evolutionary adaptation that enhances the plant's fitness. researchgate.net This chemical fortification of the tree's structural core protects it from microbial decay and insect attack, allowing the plant to achieve a longer lifespan and greater structural resilience. nih.gov This defense is particularly important in the tropical and subtropical regions where C. sappan is widely distributed, as the warm and humid conditions favor the proliferation of pathogens and wood-boring insects. phcogj.com
In the broader ecological context, the array of secondary metabolites in C. sappan, including this compound, influences its interactions with other organisms. nih.gov These chemical defenses can shape the community of herbivores and microbes that can successfully colonize the plant, thereby influencing local biodiversity. iastate.edu Therefore, the production of this compound is a key aspect of the plant's defense strategy, contributing directly to its survival and its ecological niche.
Q & A
Q. Table 1: Key NMR Peaks for this compound
| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| H-7 | 10.87 | Singlet | Phenolic OH |
| C-7 | 158.1 ppm | - | Aromatic C |
| H-5 | 8.48 (d, J=8.3 Hz) | Doublet | Aromatic H |
Basic: How is this compound’s antioxidant activity assessed in experimental models?
Answer:
Antioxidant efficacy is quantified using:
- ROS Detection : DCFH-DA fluorescence in RGC-5 cells under HO/Fe(II) stress. This compound reduces ROS levels by 30–50% at 20 μM .
- Lipid Peroxidation Inhibition : SNP-induced MDA generation in rat brain homogenates. This compound shows an IC of 8.59 μM, comparable to EGCG .
- Cell Viability Assays : PI/Hoechst 33342 staining confirms this compound protects RGC-5 cells from HO-induced apoptosis (80% survival at 20 μM vs. 40% in controls) .
Advanced: How can researchers resolve contradictions in this compound’s cytoprotective effects across experimental models?
Answer:
Contradictory results arise from model-specific mechanisms :
- Protection in HO Models : this compound mitigates caspase-independent apoptosis by reducing ROS .
- No Protection in SAZ Models : SAZ inhibits mitochondrial Complex IV, bypassing ROS pathways targeted by this compound .
Methodological Recommendations : - Use multiple oxidative stress inducers (e.g., SNP, HO, SAZ) to assess pathway-specific efficacy.
- Combine viability assays (MTT, PI/Hoechst) with ROS quantification to disentangle mechanisms .
Advanced: What experimental designs evaluate this compound’s anti-inflammatory effects?
Answer:
- Macrophage Models : Measure IL-6 and TNF-α suppression in LPS-stimulated cells. This compound increases anti-inflammatory IL-10 by 1.5-fold .
- Chondrocyte Models : Quantify mRNA/protein levels of IL-6/TNF-α in IL-1β-stimulated cells. Brazilin (structural analog) shows higher potency (IC ~10 μM) .
Key Consideration : Use ELISA and qPCR to validate cytokine modulation at transcriptional and translational levels.
Advanced: How do computational studies inform this compound’s molecular interactions?
Answer:
- Quorum Sensing Inhibition : Molecular docking reveals this compound binds LasR (Thr75, Leu125), destabilizing bacterial signaling .
- Cancer Pathways : this compound inhibits MMP9 in CCRCC cells (LibDock score >100), reducing 786-O cell migration by 60% at 50 μM .
Methodology : Pair docking (AutoDock Vina) with in vitro validation (Transwell/wound-healing assays) .
Methodological Guidance: How to design a robust study on this compound’s neuroprotective effects?
Answer:
Apply the PICOT Framework :
- Population : Retinal ganglion cells (RGC-5 line).
- Intervention : this compound (5–50 μM).
- Comparison : Brazilin/EGCG controls.
- Outcome : ROS reduction, cell viability.
- Time : 24–48 hr exposure .
Statistical Design : Use ANOVA with post-hoc tests for dose-response analyses (n ≥ 3 replicates) .
Data Interpretation: How should researchers address variability in this compound’s dose-dependent effects?
Answer:
- Cytotoxicity Thresholds : Brazilin is cytotoxic at >50 μM but safe ≤20 μM. Test this compound in 5–50 μM ranges .
- Statistical Reporting : Include SEM (e.g., MDA inhibition: 8.59 ± 0.3 μM IC) and clarify outliers .
Advanced Models: What in vitro systems best replicate this compound’s in vivo effects?
Answer:
- Retinal Models : RGC-5 cells under A2E photoxidation (450 nm light) mimic age-related macular degeneration. This compound reduces A2E loss by 40% .
- Cancer Models : 786-O renal carcinoma cells for migration/proliferation assays (scratch assay, colony formation) .
Synergistic Studies: Can this compound enhance conventional therapies?
Answer:
- With Brazilin : Combined use in macrophages synergistically suppresses IL-6 (additive effect) .
- With Chemotherapeutics : Test this compound + sorafenib in CCRCC models for MMP9/MMP2 co-inhibition .
Future Directions: What gaps exist in this compound research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
